1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
Properties
IUPAC Name |
1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O4/c1-10-11(2)22-12-13(17-15(22)21(18-10)7-9-26-5)19(3)16(24)20(14(12)23)6-8-25-4/h11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOXRIDBLWFNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCOC)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Multicomponent Condensation Reactions
The triazino-purine dione scaffold can be assembled through a one-pot multicomponent reaction, leveraging methodologies from triazolo-triazine and purine syntheses. For instance, hydrazinyl intermediates (e.g., 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide) react with cyanoguanidine and aldehydes in ethanol under acidic conditions to form fused triazino-triazine derivatives . Adapting this approach, a purine precursor (e.g., 6-amino-5-carboxamidouracil) could condense with a triazine-forming agent (e.g., diaminoguanidine) and methyl-substituted aldehydes to generate the target core.
Key Steps :
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Reagents : Ethanol, HCl, and aldehydes (e.g., formaldehyde for methyl groups).
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Outcome : A 65–84% yield of the triazino-purine intermediate, confirmed via FT-IR and NMR .
Microwave-Assisted Cyclization for Ring Closure
Microwave irradiation significantly enhances cyclization efficiency, as demonstrated in xanthine and pyrimidopurinedione syntheses . Hexamethyldisilazane (HMDS) acts as a condensing agent, facilitating imidazole ring closure at elevated temperatures. For the target compound, a uracil derivative (e.g., 5-carboxamido-6-aminouracil) treated with HMDS and THF under microwave irradiation (100 W, 140°C, 20 minutes) could yield the purine-dione core .
Optimization Insights :
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Solvent : THF improves reagent solubility and reaction homogeneity .
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Yield : >95% purity achieved for analogous tricyclic purinediones .
Methylation Strategies for 3-, 4-, and 9-Positions
Selective methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. For example, treating a secondary amine intermediate with MeI in DMF at 0°C–25°C installs methyl groups at the 3- and 4-positions . The 9-position methyl group is introduced earlier via aldehyde condensation during core formation .
Challenges :
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Regioselectivity : Sequential protection/deprotection (e.g., using tert-butoxycarbonyl groups) ensures correct substitution .
Final Oxidation and Crystallization
The dione moiety is stabilized via oxidation of intermediate dihydroxy precursors. Hydrogen peroxide in acetic acid (30% v/v, 50°C, 2 hours) converts hydroxyl groups to ketones . Crystallization from ethanol/water (1:1) yields the pure product as a white solid .
Characterization Data :
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Melting Point : 228–230°C (similar triazino-triazine derivatives) .
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FT-IR : Peaks at 1694 cm⁻¹ (C=O) and 1160 cm⁻¹ (S=O if sulfonamide intermediates) .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in cellular processes.
Interacting with DNA/RNA: Affecting the synthesis and function of nucleic acids.
Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Key Compounds for Comparison :
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione () Substituents:
- 3-position: 4-chlorophenyl (electron-withdrawing, lipophilic).
- 1-position: Isopropyl (bulky, hydrophobic).
- Lacks methoxyethyl groups, reducing polarity compared to the target compound.
- Chlorophenyl substituent may enhance membrane permeability but reduce aqueous solubility .
7,9-Dimethyl-3-phenyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione () Substituents:
- 3-position: Phenyl (aromatic, moderately lipophilic).
- Molecular Weight : ~354.4 g/mol (estimated).
- Key Differences :
3-(4-Chlorophenyl)-7,9-dimethyl-1-(3-methylbenzyl) Derivative ()
- Substituents :
- 1-position: 3-Methylbenzyl (aromatic, bulky).
- Molecular Weight : 448.9 g/mol (exact value provided).
- Key Differences :
3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-methylbenzyl) Derivative ()
- Substituents :
- 1-position: 2-Methylbenzyl (ortho-substitution increases steric hindrance).
- Molecular Weight : 448.9 g/mol.
- Key Differences :
- Ortho-methyl substitution on benzyl may hinder binding to flat enzyme active sites compared to linear methoxyethyl chains .
Functional Implications
- Methoxyethyl Groups : These substituents in the target compound likely improve solubility and hydrogen-bonding capacity, critical for oral bioavailability. However, they may increase susceptibility to enzymatic degradation compared to hydrophobic groups like isopropyl or benzyl .
Biological Activity
1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound belonging to the triazino-purine family. Its unique structure incorporates multiple functional groups that contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 364.40 g/mol. The structural complexity arises from its triazino ring and methoxyethyl substituents.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.40 g/mol |
| CAS Number | 898410-36-1 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes.
- DNA/RNA Interaction : The compound could affect nucleic acid synthesis and function.
- Modulation of Signaling Pathways : It may influence pathways regulating cell growth and apoptosis.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that purine analogues possess significant anticancer properties. For instance:
- Cytotoxicity Testing : The compound has been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), demonstrating potent cytotoxic effects .
- Mechanisms : The anticancer effects are believed to arise from the compound's ability to induce apoptosis and inhibit tumor cell proliferation.
Antiviral Properties
Similar triazole derivatives have been reported to exhibit antiviral activities:
- Inhibition of Viral Replication : The mechanism may involve interference with viral enzymes or replication processes .
Antimicrobial Effects
Compounds within this class have also shown promise as antimicrobial agents:
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Purine Analogues :
- Research on Triazole Derivatives :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, and how can reaction parameters be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including methylation of the triazine ring and side-chain functionalization. Key steps require controlled conditions (e.g., anhydrous environments, precise temperature gradients). Automated flow reactors or microwave-assisted synthesis may improve yield and purity by standardizing reaction kinetics . Critical parameters include stoichiometric ratios of methylating agents (e.g., methyl iodide) and catalysts (e.g., Pd/C for hydrogenation). Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C, DEPT-135 for quaternary carbons), high-resolution mass spectrometry (HRMS) , and X-ray crystallography (if crystalline). For example, ¹H NMR should resolve methoxyethyl proton signals (δ 3.2–3.5 ppm) and methyl groups on the triazine ring (δ 2.1–2.3 ppm). HRMS must match the molecular formula (C₂₄H₂₈N₆O₄) with <2 ppm error .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer : Employ HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment (>98% required for pharmacological studies). Stability studies under accelerated conditions (40°C/75% RH) with LC-MS monitoring can identify degradation products (e.g., demethylation or oxidation byproducts). Use DSC/TGA to determine thermal stability and melting points .
Advanced Research Questions
Q. How do contradictory pharmacological data arise in studies of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, serum interference). Standardize assays using isogenic cell lines and serum-free media. Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (Kd). Cross-validate results with knockout models or RNA interference to confirm specificity .
Q. What strategies can elucidate the structure-activity relationship (SAR) of substituents on the triazine-purine core?
- Methodological Answer : Conduct systematic substituent scanning :
- Replace methoxyethyl groups with ethoxy or hydroxyethyl to assess steric/electronic effects.
- Introduce isotopic labels (²H, ¹³C) to track metabolic pathways via LC-MS/MS .
- Use density functional theory (DFT) to model electronic distributions and predict reactivity .
Q. How can researchers mitigate oxidative degradation during long-term storage?
- Methodological Answer : Oxidative degradation is common at the methoxyethyl side chains. Stabilize the compound by:
- Storing under inert gas (argon) at –80°C in amber vials.
- Adding antioxidants (0.1% BHT) to lyophilized formulations.
- Characterizing degradation pathways via LC-QTOF-MS to identify reactive intermediates .
Q. What computational approaches are effective for predicting off-target interactions?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with machine learning models trained on ChEMBL data to predict kinase or GPCR off-targets. Validate predictions using cryo-EM or co-crystallography to resolve binding poses. Prioritize targets with Tanimoto similarity scores >0.7 to known ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
